FTY720-d4 Hydrochloride
CAS No.: 1346604-90-7
Cat. No.: VC0196419
Molecular Formula: C19H30D4ClNO2
Molecular Weight: 347.96
Purity: 99.6% HPLC; 99% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1346604-90-7 |
---|---|
Molecular Formula | C19H30D4ClNO2 |
Molecular Weight | 347.96 |
IUPAC Name | 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride |
Standard InChI | InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2; |
SMILES | CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl |
Chemical Properties and Structure
FTY720-d4 Hydrochloride is characterized by its deuterated structure, which differentiates it from standard fingolimod hydrochloride. The compound has a CAS number of 1346604-90-7 and represents a stable isotopic variant of the parent compound.
Molecular Structure
The molecular structure of FTY720-d4 Hydrochloride maintains the core framework of fingolimod but incorporates four deuterium atoms. This modification is strategically designed to enhance the compound's metabolic stability while preserving its pharmacological activity. The non-deuterated fingolimod hydrochloride has a molecular formula of C₁₉H₃₃NO₂·HCl and a molecular weight of 343.9 g/mol .
Physical Properties
FTY720-d4 Hydrochloride typically appears as a white solid, similar to its non-deuterated counterpart. The compound is soluble in DMSO, which is an important consideration for laboratory applications and research protocols . Proper storage recommendations include maintaining the compound at +4°C to ensure stability and prevent degradation .
Comparison with Non-deuterated FTY720
The following table presents a comparison between standard FTY720 hydrochloride and its deuterated analog:
Property | FTY720 Hydrochloride | FTY720-d4 Hydrochloride |
---|---|---|
Chemical Structure | Non-deuterated | Contains 4 deuterium atoms |
Mechanism of Action | S1P receptor modulator | S1P receptor modulator |
Metabolic Stability | Standard | Enhanced |
Primary Application | MS treatment | Research tool, potential enhanced MS treatment |
Molecular Weight | 343.9 g/mol | Slightly higher due to deuterium |
The primary advantage of the deuterated version lies in its potentially improved pharmacokinetic profile, which may result in enhanced metabolic stability and possibly reduced dosing requirements in experimental settings.
Mechanism of Action
Target Receptors
Similar to the parent compound, FTY720-d4 Hydrochloride primarily acts on sphingosine 1-phosphate receptors (S1PRs), specifically subtypes S1P1, S1P3, S1P4, and S1P5 . These receptors are prominently expressed on lymphocytes and in various organs throughout the body. The compound must first undergo phosphorylation by sphingosine kinase to become biologically active.
Molecular Pathways
When phosphorylated, FTY720-d4 Hydrochloride modulates S1P receptor signaling, affecting multiple downstream pathways. The compound induces metabolic reprogramming in brain regions, with notable effects including upregulation of oxidative phosphorylation while simultaneously downregulating glycolysis and the pentose phosphate pathway.
Pharmacokinetic Considerations
The deuteration of FTY720 to create FTY720-d4 Hydrochloride potentially alters the pharmacokinetic profile of the compound. Research on similar deuterated pharmaceuticals suggests that this modification may:
-
Reduce the rate of metabolic degradation
-
Extend the compound's half-life
-
Improve bioavailability
-
Potentially enhance therapeutic efficacy
These modifications are achieved without significantly altering the compound's binding affinity for target receptors, making it a valuable research tool for investigating the pharmacology of fingolimod.
Biological Activity
Immunomodulatory Effects
FTY720-d4 Hydrochloride exhibits significant immunomodulatory properties that mirror those of the parent compound. Upon phosphorylation, it affects lymphocyte trafficking by binding to S1P receptors on these cells, leading to receptor internalization and preventing lymphocytes from following S1P gradients out of lymphoid tissues.
This mechanism results in the sequestration of lymphocytes in lymphoid organs, reducing their numbers in peripheral circulation and consequently limiting their infiltration into the central nervous system (CNS). This reduction in CNS-directed lymphocyte migration is particularly relevant in the context of multiple sclerosis, where autoimmune lymphocytes contribute to demyelination and neuroinflammation.
Additional Cellular Effects
Beyond its effects on lymphocyte trafficking, FTY720-d4 Hydrochloride demonstrates several other biological activities that may contribute to its therapeutic potential:
-
Enhancement of sphingosine transporter Abcb1 activity
-
Increased leukotriene C4 transporter Abcc1 function
-
Inhibition of cytosolic phospholipase A2 independent of S1P receptor modulation
These multifaceted effects suggest that the compound's therapeutic potential may extend beyond its primary application in multiple sclerosis.
Analytical Methods and Detection
Liquid Chromatography-Tandem Mass Spectrometry
The development of sensitive and specific analytical methods for detecting and quantifying FTY720-d4 Hydrochloride is crucial for both research and potential clinical applications. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to simultaneously quantify FTY720 and its phosphorylated metabolite FTY720-P in human blood samples .
This method involves sample preparation through dilution with a solution containing dimethylhexylamine (DMHA), ortho-phosphoric acid, and methanol, followed by on-line solid-phase extraction (SPE) on a C18 cartridge. Samples are then eluted on a C18 column using a gradient elution of DMHA solution and acetonitrile before analysis by LC-MS/MS with electrospray ionization in positive mode .
Method Performance Characteristics
The LC-MS/MS method demonstrates impressive performance characteristics:
Parameter | FTY720 | FTY720-P |
---|---|---|
Linear Range | 0.0800-16.0 ng/mL | 0.100-20.0 ng/mL |
Correlation Coefficient (r²) | >0.997 | >0.997 |
Lower Limit of Quantification (LLOQ) | 0.0800 ng/mL | 0.100 ng/mL |
Analysis Time Between Samples | 7.5 minutes | 7.5 minutes |
Precision | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
Accuracy | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
This analytical method provides a robust approach for quantifying FTY720 and its metabolites in biological samples, with demonstrated stability through freeze-thaw cycles (3 cycles), at room temperature (24 hours), and in auto-sampler conditions .
Research Applications
Use as an Internal Standard
One significant application of FTY720-d4 Hydrochloride is its use as an internal standard in analytical methods for quantifying FTY720 and its metabolites. The deuterated analog provides an ideal internal standard due to its nearly identical chemical behavior to the non-deuterated compound while being distinguishable by mass spectrometry.
This application is particularly valuable in pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving fingolimod. The use of FTY720-d4 Hydrochloride as an internal standard improves the accuracy and reliability of quantitative measurements by compensating for variations in sample preparation and instrument response.
Metabolic Studies
FTY720-d4 Hydrochloride serves as an important tool in metabolic studies investigating the biotransformation of fingolimod in biological systems. The deuterium labeling allows researchers to track the compound's metabolic fate with greater precision, enabling detailed mapping of metabolic pathways and identification of critical metabolic intermediates.
Such studies provide valuable insights into fingolimod's pharmacokinetics, helping researchers understand how the drug is absorbed, distributed, metabolized, and excreted. This information is crucial for optimizing dosing regimens and predicting potential drug-drug interactions.
Future Research Directions
Enhanced Therapeutic Applications
The potential benefits of deuteration, including improved metabolic stability and potentially enhanced pharmacokinetic profiles, suggest that FTY720-d4 Hydrochloride might offer advantages over standard fingolimod in therapeutic applications. Future research could focus on:
-
Comparative efficacy studies between deuterated and non-deuterated fingolimod
-
Evaluation of reduced dosing requirements due to enhanced metabolic stability
-
Assessment of altered side effect profiles resulting from modified pharmacokinetics
-
Investigation of expanded therapeutic applications beyond multiple sclerosis
Novel Formulations and Delivery Systems
Research into novel formulations and delivery systems for FTY720-d4 Hydrochloride could potentially enhance its utility in both research and therapeutic contexts. Development of targeted delivery systems could improve the compound's efficacy while minimizing systemic exposure and associated side effects.
Combination Therapies
Exploration of combination therapies involving FTY720-d4 Hydrochloride and other immunomodulatory or neuroprotective agents represents another promising research direction. Such combinations might offer synergistic benefits in treating multiple sclerosis or other autoimmune and neuroinflammatory conditions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume